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Methyl 5-methyl-1H-indole-4-carboxylate

Cat. No.: B11908657
M. Wt: 189.21 g/mol
InChI Key: FYDCGEJGFYPSPA-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

Indole derivatives are a cornerstone of modern drug discovery, exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. wisdomlib.orgnih.govnih.gov Their structural motif is found in numerous natural products and pharmaceuticals, highlighting their therapeutic potential. nih.govresearchgate.net The versatility of the indole scaffold allows for the synthesis of diverse compound libraries, which can be screened against various biological targets to identify new therapeutic agents. nih.gov Researchers continue to explore novel indole derivatives for the treatment of a wide range of conditions, from cancer and infectious diseases to neurodegenerative disorders. nih.govnih.gov

Overview of Methyl 5-methyl-1H-indole-4-carboxylate as a Research Target

This compound is a specific indole derivative that has garnered interest as a building block in the synthesis of more complex molecules with potential pharmacological applications. Its structure, featuring a methyl ester at the 4-position and a methyl group at the 5-position of the indole ring, provides a unique template for chemical modification. This compound serves as an intermediate in the creation of novel compounds, including those investigated for their potential as inhibitors of various enzymes.

Structural Features and Positional Isomerism in Indole Carboxylates

The structure of indole allows for the attachment of functional groups at various positions on both the benzene (B151609) and pyrrole (B145914) rings, leading to a wide range of isomers. In indole carboxylates, the position of the carboxylic acid or ester group significantly influences the molecule's chemical and physical properties. For instance, the electronic effects of the carboxylate group can alter the reactivity of the indole ring towards electrophilic substitution.

Positional isomerism is a key feature of indole carboxylates, with the carboxylate group potentially located at any of the seven available carbon atoms of the indole nucleus. This leads to isomers such as indole-2-carboxylate (B1230498), indole-3-carboxylate (B1236618), indole-4-carboxylate, indole-5-carboxylate, indole-6-carboxylate, and indole-7-carboxylate, each with distinct characteristics. The specific placement of the carboxylate and other substituents, as seen in this compound, is crucial in determining its interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B11908657 Methyl 5-methyl-1H-indole-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 5-methyl-1H-indole-4-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-6-12-9)10(7)11(13)14-2/h3-6,12H,1-2H3

InChI Key

FYDCGEJGFYPSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)C(=O)OC

Origin of Product

United States

Synthesis and Characterization

The preparation of Methyl 5-methyl-1H-indole-4-carboxylate can be achieved through various synthetic routes, often involving multi-step processes starting from commercially available precursors.

One common strategy involves the esterification of the corresponding carboxylic acid, 5-methyl-1H-indole-4-carboxylic acid. nih.gov Another approach is the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene, which offers a flexible method for constructing the indole (B1671886) ring system. orgsyn.org

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC11H11NO2189.21Not available
Methyl 1H-indole-4-carboxylateC10H9NO2175.1868-71 sigmaaldrich.com
Methyl 1H-indole-5-carboxylateC10H9NO2175.18126-128 sigmaaldrich.com
5-Methyl-1H-indole-4-carboxylic acidC10H9NO2175.18Not available

Table 2: Spectroscopic Data for Methyl 1H-indole-4-carboxylate (a closely related isomer)

Spectroscopy TypeKey Signals
¹H NMRSignals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. chemicalbook.com
¹³C NMRResonances for the carbon atoms of the indole core and the carbonyl carbon of the ester group. tetratek.com.tr
IRCharacteristic absorption bands for the N-H and C=O stretching vibrations. nih.gov
Mass SpectrometryA molecular ion peak corresponding to the mass of the molecule. chemicalbook.com

Research Findings and Applications

De Novo Synthesis Approaches

The creation of the indole ring system from non-indole precursors, known as de novo synthesis, is a fundamental aspect of organic chemistry. Several classical and modern methods are applicable to the synthesis of 4-carboxy-5-methyl-substituted indoles.

Fischer Indole Synthesis Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the logical starting materials would be (4-methoxycarbonyl-2-methylphenyl)hydrazine and a suitable carbonyl compound like pyruvic acid or its ester. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A critical synarchive.comsynarchive.com-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

The regiochemical outcome is highly dependent on the substitution pattern of the phenylhydrazine. youtube.com For a 4-substituted phenylhydrazine, the cyclization is directed to ensure the substituent ends up at the 5-position of the indole. youtube.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for reaction efficiency. wikipedia.org

Table 1: Representative Fischer Indole Synthesis

Starting Material 1 Starting Material 2 Catalyst Product Reference
(4-Methoxycarbonyl-2-methylphenyl)hydrazine Pyruvic Acid ZnCl₂ 5-Methyl-1H-indole-2,4-dicarboxylic acid wikipedia.org

Palladium-Catalyzed Reductive N-Heteroannulation of Nitroaromatics

A more modern approach involves the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes. acs.org This method provides a powerful route to substituted indoles under relatively mild conditions. The reaction utilizes a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, and carbon monoxide as a reductant to facilitate the cyclization of a substituted 2-nitrostyrene derivative. acs.org

To synthesize this compound via this route, one would start with methyl 2-methyl-3-(2-nitrophenyl)acrylate. The palladium catalyst, typically Pd(OAc)₂ with triphenylphosphine, in the presence of carbon monoxide, would effect a reductive cyclization to form the indole ring. acs.org This methodology is tolerant of various functional groups, including esters and nitro groups, making it a versatile tool for complex indole synthesis. acs.org

Nenitzescu Indole Synthesis for Hydroxyindole Intermediates

The Nenitzescu indole synthesis, first reported in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. synarchive.comwikipedia.orgnumberanalytics.com While this method does not directly produce the target compound, it can generate a key intermediate, a 5-hydroxyindole-4-carboxylate, which could then be converted to the desired 5-methyl derivative.

The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and subsequent elimination to form the indole ring. wikipedia.org The reaction performs best in polar solvents. wikipedia.org A subsequent step would be required to convert the 5-hydroxy group to a methyl group, a non-trivial transformation that would likely involve conversion to a triflate or halide followed by a cross-coupling reaction.

Ugi Four-Component Reaction (U-4CR) for Indole Derivative Construction

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid assembly of complex molecules from simple building blocks. drugfuture.comtcichemicals.comorganic-chemistry.org The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.gov

While not a direct method for indole synthesis, variations of the Ugi reaction can be employed to construct highly substituted indole precursors. For instance, a recently developed five-component reaction, which incorporates CO₂, has been used to prepare indole carboxamide derivatives. nih.gov This highlights the potential for multicomponent strategies to access complex indole scaffolds, which could then be further elaborated to the target molecule.

Exploration of Other Cyclization and Annulation Strategies

Several other named reactions provide pathways to the indole nucleus and could be adapted for the synthesis of this compound. rsc.org

The Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction combines an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org For the target compound, this would involve reacting methyl 2-amino-3-methylbenzoate with an appropriate alkyne.

The Reissert Indole Synthesis: This method involves the base-catalyzed condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ortho-nitrophenylpyruvic acid ester, which is then reductively cyclized to the indole-2-carboxylic acid. youtube.com

Intramolecular Friedel–Crafts Acylation: Cyclization of substrates like 3-(1H-indol-4-yl)propanoic acid can proceed via intramolecular Friedel-Crafts acylation. Studies have shown that cyclization tends to occur at the C5 position over the more nucleophilic C3 position, leading to 4,5-fused ring systems. beilstein-journals.org

[3+2] Annulation with Arynes: A novel approach involves the reaction of methyl indole-2-carboxylates with arynes to produce indole-indolone scaffolds. This reaction proceeds via nucleophilic attack of the indole onto the aryne, followed by intramolecular cyclization. nih.gov

Functional Group Interconversions and Esterification Techniques

In many synthetic routes, the desired functional groups are introduced after the formation of the core indole ring.

The most direct method for obtaining this compound is the esterification of 5-methyl-1H-indole-4-carboxylic acid. nih.gov This can be achieved through Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process that is typically pushed towards the product by using a large excess of the alcohol. masterorganicchemistry.com

Alternatively, if starting from an unfunctionalized indole, methods for directed metallation could be employed to introduce the carboxylate group at the 4-position, followed by methylation of the aromatic ring. However, controlling the regioselectivity of such reactions can be challenging.

Table 2: Key Compound Information

Compound Name IUPAC Name Molecular Formula PubChem CID
This compound This compound C₁₁H₁₁NO₂ Not directly available
5-methyl-1H-indole-4-carboxylic acid 5-methyl-1H-indole-4-carboxylic acid C₁₀H₉NO₂ 76846742 nih.gov
Methyl 1H-indole-4-carboxylate methyl 1H-indole-4-carboxylate C₁₀H₉NO₂ 2733668 nih.gov
Fischer Indole Synthesis Not Applicable Not Applicable Not Applicable
Palladium-Catalyzed Reductive N-Heteroannulation Not Applicable Not Applicable Not Applicable
Nenitzescu Indole Synthesis Not Applicable Not Applicable Not Applicable
Ugi Four-Component Reaction Not Applicable Not Applicable Not Applicable
Larock Indole Synthesis Not Applicable Not Applicable Not Applicable
Reissert Indole Synthesis Not Applicable Not Applicable Not Applicable

Direct Esterification of Indole Carboxylic Acids to Methyl Esters

The final step in the synthesis of this compound is often the esterification of its corresponding carboxylic acid, 5-methyl-1H-indole-4-carboxylic acid. The Fischer esterification is a classical and widely used method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, often serving as the solvent. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.

Reagent/ConditionPurposeTypical Implementation
5-methyl-1H-indole-4-carboxylic acidStarting materialThe indole carboxylic acid to be esterified.
Methanol (MeOH)Reactant and SolventUsed in large excess to shift the equilibrium.
Acid Catalyst (e.g., H₂SO₄, HCl)CatalystProtonates the carbonyl group to activate it for nucleophilic attack.
HeatReaction conditionOften required to increase the reaction rate and reach equilibrium faster.

This method is advantageous due to the low cost of the reagents and the straightforward procedure. However, the strongly acidic conditions may not be suitable for indole carboxylic acids bearing acid-sensitive functional groups. In such cases, alternative esterification methods, such as using diazomethane (B1218177) or employing coupling agents, can be utilized, although these methods are often more expensive and may involve hazardous reagents.

Reductive Conversions in the Synthesis of Carboxylate Precursors

A common and powerful strategy for the synthesis of the indole ring system is the reductive cyclization of a nitro-containing precursor. For this compound, a plausible precursor is a substituted 2-nitrotoluene (B74249) derivative, such as methyl 2,5-dimethyl-3-nitrobenzoate. The synthesis of analogous indole-4-carboxylates has been well-documented starting from methyl 2-methyl-3-nitrobenzoate orgsyn.org.

This approach, often a modification of the Reissert or Leimgruber-Batcho indole synthesis, involves the following key transformations:

Condensation: The methyl group ortho to the nitro group is first activated. For instance, it can be condensed with a formamide (B127407) acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

Reductive Cyclization: The nitro group is then reduced to an amino group. Common reducing agents include catalytic hydrogenation (e.g., using Pd/C, Raney nickel) or chemical reducing agents (e.g., zinc in acetic acid, sodium dithionite) researchgate.net. The newly formed amino group intramolecularly attacks the enamine or its equivalent, leading to the formation of the indole ring upon elimination of a molecule of water and the amine from the formamide acetal.

A well-documented example is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which offers a flexible route to functionalized indoles orgsyn.org. In a related synthesis of methyl indole-4-carboxylate, methyl 2-methyl-3-nitrobenzoate is converted to methyl 2-ethenyl-3-nitrobenzoate, which then undergoes a palladium-catalyzed reductive cyclization in the presence of carbon monoxide to yield the indole orgsyn.org.

Oxidation Strategies for Carboxylate Moiety Introduction

Introducing a carboxylate group onto a pre-formed indole ring through oxidation can be challenging due to the electron-rich nature of the indole nucleus, which makes it susceptible to oxidation at multiple positions, particularly at C-2 and C-3 of the pyrrole (B145914) ring. Direct oxidation of the benzene (B151609) ring of an indole is generally difficult to achieve with high regioselectivity.

However, if a suitable precursor with a functional group that can be oxidized to a carboxylic acid is available, this strategy becomes more viable. For instance, if one could synthesize 4-formyl-5-methylindole or 4-hydroxymethyl-5-methylindole, these could be oxidized to 5-methyl-1H-indole-4-carboxylic acid. A known synthesis of indole-4-carbaldehyde starts from methyl 2-methyl-3-nitrobenzoate, which is first converted to methyl indole-4-carboxylate and then reduced to 4-hydroxymethylindole, followed by oxidation with MnO₂ cymitquimica.com. This highlights that the carboxylate is often a precursor to other functional groups rather than the product of a direct oxidation of a simpler indole.

Direct C-H functionalization followed by oxidation is an emerging area but achieving regioselectivity at the C-4 position of an indole can be difficult without a directing group.

Regioselectivity and Stereoselectivity Control in Synthetic Routes

Regioselectivity is a critical aspect of the synthesis of substituted indoles like this compound. The choice of the core indole synthesis methodology significantly influences the substitution pattern of the final product.

Fischer Indole Synthesis : This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain a 5-methyl-1H-indole-4-carboxylate, one would theoretically start with a 3-methyl-4-hydrazinobenzoic acid derivative. However, the availability of such a starting material can be a limitation. The regioselectivity of the cyclization step can also be an issue. For instance, the reaction of an unsymmetrical ketone can lead to two different indole products nih.gov.

Bartoli Indole Synthesis : This reaction is particularly effective for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents wikipedia.orgjk-sci.comresearchgate.netyoutube.com. For the synthesis of a 4,5-disubstituted indole, one would need a 2,3,6-trisubstituted nitrobenzene, which may not be readily accessible. The steric hindrance from the ortho-substituent is crucial for the wikipedia.orgwikipedia.org-sigmatropic rearrangement that drives the reaction wikipedia.org.

Leimgruber-Batcho Indole Synthesis : This method, which involves the reductive cyclization of an o-nitrotoluene derivative as discussed in section 2.2.2, offers excellent regiocontrol for the synthesis of 4-substituted indoles. The substitution pattern on the starting benzene ring directly translates to the substitution pattern on the benzene portion of the indole ring. For this compound, starting with a methyl 2,5-dimethyl-3-nitrobenzoate would ensure the correct placement of the methyl and carboxylate groups.

Stereoselectivity is generally not a primary concern in the synthesis of the aromatic indole core itself. However, it becomes important when synthesizing derivatives with chiral centers, for instance, through asymmetric reduction of the pyrrole ring to form indolines or in the synthesis of tryptophans.

Optimization of Reaction Conditions and Yields for Scalability

For any synthetic route to be practical, especially for potential industrial applications, optimization of reaction conditions to maximize yield and ensure scalability is paramount. Key factors to consider include the choice of reagents, solvents, catalysts, reaction temperature, and purification methods.

For the synthesis of indole carboxylates, moving away from hazardous or expensive reagents is a primary goal. For example, while diazomethane is effective for esterification, its toxicity and explosive nature make it unsuitable for large-scale synthesis. The Fischer esterification, using methanol and a mineral acid, is a much more scalable alternative.

In reductive cyclization routes, the choice of reducing agent is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and the avoidance of large amounts of metal waste, as seen with stoichiometric reducing agents like zinc or tin. The development of robust and recyclable catalysts is an active area of research to improve the sustainability of these processes.

A robust synthesis of a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, highlights several aspects of optimization for scalability:

Avoidance of hazardous intermediates : The synthesis was designed to avoid potentially hazardous diazonium and azido (B1232118) species.

Regiochemical control : The route was designed to prevent the formation of regioisomers, simplifying purification.

Crystallization over chromatography : Intermediates were isolated by crystallization, which is more amenable to large-scale production than chromatographic purification.

These principles can be applied to the synthesis of this compound to develop a scalable and efficient process.

Comparative Analysis of Synthetic Routes for Indole Carboxylates

Several synthetic strategies can be envisioned for the synthesis of this compound. A comparative analysis of the most prominent methods is presented below:

Synthetic RouteStarting MaterialsAdvantagesDisadvantages
Fischer Indole Synthesis Substituted phenylhydrazine and a keto-ester (e.g., pyruvate).Well-established, one-pot potential.Availability of specific polysubstituted phenylhydrazines can be limited. Potential for regioisomeric mixtures with unsymmetrical ketones.
Bartoli Indole Synthesis Ortho-substituted nitroarene and a vinyl Grignard reagent.Excellent for 7-substituted indoles, tolerant of various functional groups.Requires a specific ortho-substituent on the nitroarene. Use of Grignard reagents requires anhydrous conditions. Less suitable for 4,5-disubstitution patterns.
Leimgruber-Batcho/Reductive Cyclization Substituted o-nitrotoluene.High regiocontrol based on the starting material. Scalable and often high-yielding.Multi-step process. May involve harsh reagents or conditions.
Palladium-Catalyzed Syntheses o-haloanilines and alkynes (Larock), or reductive cyclization of nitrostyrenes.High functional group tolerance, often milder conditions.Cost of palladium catalyst. May require specialized ligands.
Hemetsberger Synthesis Aromatic aldehyde and an azidoacetate ester.Good for indole-2-carboxylates.Involves potentially hazardous azide (B81097) intermediates. Thermal conditions can be harsh.

For the specific target, This compound , the Leimgruber-Batcho type reductive cyclization appears to be the most promising route. This is due to the high degree of regiocontrol it offers, starting from a readily conceivable precursor like methyl 2,5-dimethyl-3-nitrobenzoate. While the Fischer synthesis is a classic, the required substituted phenylhydrazine may be challenging to prepare. The Bartoli synthesis is not well-suited for the desired 4,5-substitution pattern. Modern palladium-catalyzed methods offer great flexibility but may be less cost-effective for large-scale production compared to a well-optimized classical route.

Electrophilic Substitution Reactions on the Indole Nucleus

The indole ring is inherently rich in electrons, making it highly susceptible to electrophilic attack. The site of substitution is predominantly the C3 position of the pyrrole ring, as the resulting cationic intermediate (indoleninium ion) is more stable, allowing the benzene ring to maintain its aromaticity. quora.comyoutube.com The presence of the 5-methyl group further activates the ring system, while the 4-carboxylate group deactivates it. However, the powerful nucleophilicity of the C3 position generally overcomes the deactivating effect of the ester group.

Friedel-Crafts Alkylation and Acylation Pathways

Friedel-Crafts Acylation: This reaction introduces an acyl group into the indole ring, typically at the C3 position. For this compound, acylation is expected to proceed regioselectively at the C3 position when treated with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). researchgate.netorganic-chemistry.org The N-H proton of the indole can interfere with the Lewis acid, sometimes necessitating protection of the nitrogen atom (e.g., with a phenylsulfonyl group) to improve yields and prevent side reactions. researchgate.net The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the indole.

Friedel-Crafts Alkylation: The alkylation of indoles can be more complex than acylation due to the risk of polyalkylation and the potential for the alkylated product to be more reactive than the starting material. nih.gov Milder Lewis acids or specific alkylating agents are often employed. For this compound, alkylation with activated alkyl halides or alcohols (e.g., benzylic trichloroacetimidates) in the presence of a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) would likely yield the C3-alkylated product. nih.gov The use of an excess of the indole substrate can help to minimize polyalkylation. nih.gov

Table 1: Representative Friedel-Crafts Reactions
Reaction TypeReagentsExpected Major ProductReference
AcylationAcetyl chloride, AlCl₃Methyl 3-acetyl-5-methyl-1H-indole-4-carboxylate researchgate.netresearchgate.net
AlkylationBenzyl (B1604629) bromide, mild Lewis acid (e.g., Sc(OTf)₃)Methyl 3-benzyl-5-methyl-1H-indole-4-carboxylate nih.govacs.org

Halogenation and Nitration Mechanisms

Halogenation: The halogenation of indoles occurs readily, yielding primarily 3-haloindoles. nih.govrsc.org For this compound, reagents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a solvent like carbon tetrachloride or acetonitrile (B52724) would introduce a halogen at the C3 position. The mechanism involves the attack of the nucleophilic C3 position on the electrophilic halogen source. More environmentally benign methods using an alkali metal halide with an oxidant like Oxone have also been developed and would be applicable. organic-chemistry.orgspringernature.com

Nitration: Nitration of the indole nucleus is a sensitive reaction that must be performed under carefully controlled, mild conditions to prevent polymerization and oxidation of the electron-rich ring. quimicaorganica.org Strong acidic conditions (e.g., HNO₃/H₂SO₄) are generally avoided. A suitable method for nitrating this compound would involve the use of a milder nitrating agent such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) or ethyl nitrate with a Lewis acid. While electrophilic substitution is overwhelmingly directed to C3, nitration can sometimes occur on the benzene ring, particularly if the C3 position is blocked. Given the existing substitution, nitration could potentially occur at the C6 or C2 positions, but C3 remains the most probable site of initial attack.

Table 2: Halogenation and Nitration Reactions
Reaction TypeReagentsExpected Major ProductReference
BrominationN-Bromosuccinimide (NBS), CCl₄Methyl 3-bromo-5-methyl-1H-indole-4-carboxylate nih.govorganic-chemistry.org
NitrationAcetyl nitrate (HNO₃/Ac₂O)Methyl 5-methyl-3-nitro-1H-indole-4-carboxylate quimicaorganica.org

Oxidation Reactions and Resulting Product Characterization

The oxidation of indoles can yield a variety of products, including oxindoles, isatins, or lead to ring-opened products, depending on the oxidant and reaction conditions. researchgate.net For this compound, oxidation with reagents like dimethyldioxirane (B1199080) (DMDO) or a system like Oxone in the presence of a halide catalyst would likely lead to the formation of the corresponding 2-oxindole derivative. springernature.comresearchgate.net This transformation involves the oxidation of the C2-C3 double bond of the indole ring. The resulting product, Methyl 5-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate, would be characterized by the appearance of a new carbonyl signal in its ¹³C NMR spectrum and the loss of the characteristic C2-H proton signal in its ¹H NMR spectrum.

Reduction Reactions and Derivative Formation

Reduction reactions of this compound can be directed at two distinct sites: the indole ring system or the carboxylate ester group. The choice of reducing agent is critical for achieving selectivity.

Reduction of the Indole Ring System to Indoline (B122111) Derivatives

The conversion of the indole core to its corresponding 2,3-dihydro derivative, indoline, involves the reduction of the C2-C3 double bond. This can be achieved through several methods:

Catalytic Hydrogenation: This is a common method for reducing indoles. Using hydrogen gas (H₂) with a transition metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in a solvent like ethanol (B145695) or acetic acid would effectively reduce the pyrrole ring to furnish Methyl 5-methyl-2,3-dihydro-1H-indole-4-carboxylate (Methyl 5-methylindoline-4-carboxylate). wordpress.com

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a strong acid like trifluoroacetic acid (TFA) or neat acetic acid are highly effective for reducing indoles to indolines. acs.orgmdma.ch The reaction proceeds via protonation at the C3 position to form an indoleninium ion, which is then readily reduced by the hydride reagent. mdma.ch This method is often preferred for its operational simplicity.

Reductions Involving the Carboxylate Ester Group

The carboxylate ester group is significantly less reactive towards reduction than the indole's C=C bond. Standard hydride reagents that reduce the indole ring often leave the ester untouched. To reduce the methyl carboxylate group to a primary alcohol, a powerful reducing agent is required.

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing esters to alcohols. libretexts.orgmasterorganicchemistry.com Treatment of this compound with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF) would reduce the ester to a hydroxymethyl group, yielding (5-methyl-1H-indol-4-yl)methanol. youtube.com It is important to note that LiAlH₄ is a very strong and unselective reducing agent and may also affect the indole ring under certain conditions, although reduction of the ester is typically faster. Sodium borohydride (NaBH₄) is not strong enough to reduce the ester group under standard conditions. libretexts.orgkhanacademy.org

Table 3: Selective Reduction Reactions
TargetReagentsExpected Major ProductReference
Indole RingH₂, Pd/C, EtOHMethyl 5-methylindoline-4-carboxylate wordpress.com
Indole RingNaBH₄, CF₃COOHMethyl 5-methylindoline-4-carboxylate acs.orgmdma.ch
Ester Group1) LiAlH₄, THF; 2) H₂O(5-methyl-1H-indol-4-yl)methanol masterorganicchemistry.comyoutube.com

N-Alkylation and N-Functionalization Strategies of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a key site for functionalization. N-alkylation and other N-functionalization reactions are fundamental for modifying the compound's properties and for constructing more complex molecular architectures.

The general strategy for N-alkylation involves the deprotonation of the indole nitrogen with a suitable base, followed by the introduction of an electrophile, such as an alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in an inert solvent like N,N-dimethylformamide (DMF) or potassium hydroxide (B78521) (KOH) in acetone. evitachem.com For instance, the N-alkylation of ethyl indole-2-carboxylates has been demonstrated using allyl bromide with aqueous potassium hydroxide in acetone. This highlights a common and effective method for introducing alkyl groups onto the indole nitrogen.

The choice of base and solvent is critical and can be tailored to the specific substrate and alkylating agent. For example, the synthesis of Methyl 5-methyl-1H-indole-1-carboxylate can be achieved using sodium hydride to deprotonate the corresponding indole-5-carboxylic acid, followed by reaction with methyl iodide. evitachem.com While this example involves esterification, the principle of deprotonation with NaH is directly applicable to N-alkylation of the parent indole.

Table 1: General Conditions for N-Alkylation of Indole Carboxylates

Alkylating AgentBase/Solvent SystemGeneral Product
Alkyl Halide (e.g., Methyl Iodide)NaH / DMFN-Alkyl Indole Carboxylate
Allyl Bromideaq. KOH / AcetoneN-Allyl Indole Carboxylate
Amyl Bromideaq. KOH / AcetoneN-Amyl Indole Carboxylate

This table presents generalized conditions based on reactions with related indole carboxylate structures.

Cross-Coupling Reactions Involving Indole Carboxylate Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and indole carboxylate scaffolds are excellent substrates for these transformations. To participate in cross-coupling, the indole ring typically needs to be pre-functionalized, usually with a halogen (e.g., bromine or iodine), to serve as the electrophilic partner in the catalytic cycle.

Palladium-catalyzed reactions are particularly prominent in indole chemistry. Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Stille (using organostannanes) couplings provide versatile methods for introducing a wide array of substituents onto the indole core. nih.gov For example, the Suzuki-Miyaura cross-coupling has been effectively used on bromo-indole derivatives to synthesize bioactive molecules. mdpi.com The synthesis of various polysubstituted indole-2-carbonitriles has been achieved through Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions involving an iodo-indole intermediate, demonstrating the broad applicability of these methods to functionalized indole systems. nih.gov

The general mechanism for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-indole derivative.

Transmetalation (for Suzuki, Stille) or Carbopalladation (for Heck): The coupling partner is transferred to the palladium center.

Reductive Elimination: The new C-C bond is formed, and the palladium(0) catalyst is regenerated.

Table 2: Common Cross-Coupling Reactions for Indole Scaffolds

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraBoronic Acid/EsterC-C (Aryl, Vinyl)Pd(PPh₃)₄ / Base
HeckAlkeneC-C (Alkene)Pd(OAc)₂ / Ligand / Base
SonogashiraTerminal AlkyneC-C (Alkyne)PdCl₂(PPh₃)₂ / CuI / Base nih.gov
StilleOrganostannaneC-C (Aryl, Vinyl)Pd(PPh₃)₄

This table summarizes common cross-coupling reactions applicable to halogenated indole carboxylate scaffolds.

Metal-Free Catalytic Transformations and Their Mechanisms

In recent years, there has been a significant push towards developing more sustainable and economical synthetic methods, leading to the rise of metal-free catalytic transformations. These reactions avoid the use of often expensive and toxic heavy metals.

One important class of metal-free reactions applicable to indole scaffolds is cross-dehydrogenative coupling (CDC). sigmaaldrich.com CDC reactions form a C-C bond through the formal removal of two C-H bonds, typically mediated by an oxidant. researchgate.net For instance, metal-free methods have been developed for the hydroxyfluoroalkylation of indoles via a TEMPO-mediated C(sp³)–H and C(sp²)–H bond cross-dehydrogenative coupling. researchgate.net This approach allows for direct C-H functionalization, bypassing the need for pre-halogenation of the indole ring.

Another significant metal-free transformation is the Friedel-Crafts alkylation. Methyl indole-5-carboxylate has been shown to participate in metal-free Friedel-Crafts alkylation reactions. sigmaaldrich.com This reaction involves the electrophilic substitution of an indole C-H bond, typically at the electron-rich C3 position, with a suitable electrophile. The reaction can be catalyzed by a Brønsted or Lewis acid, or in some cases, proceed under thermal conditions.

Mechanistically, these reactions rely on the inherent nucleophilicity of the indole ring. In Friedel-Crafts alkylation, the catalyst activates the electrophile, which is then attacked by the indole π-system to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the functionalized product.

Derivatization Strategies and Structure Activity Relationship Sar Studies of Methyl 5 Methyl 1h Indole 4 Carboxylate

Design and Synthesis of Substituted Indole (B1671886) Carboxylates

The synthesis of substituted indole carboxylates often begins with established methods like the Fischer, Bartoli, or Reissert indole syntheses, which build the core heterocyclic system from acyclic precursors. rsc.org For a pre-existing scaffold like methyl 5-methyl-1H-indole-4-carboxylate, derivatization focuses on functionalizing specific positions on the indole ring, the indole nitrogen, and the carboxylate group.

The indole ring is amenable to various substitution reactions, with the electronic nature of the ring guiding the regioselectivity. The existing 5-methyl group is an electron-donating group, which generally activates the ring, particularly the C3 position, for electrophilic substitution.

C2 and C3 Positions: The C3 position is the most nucleophilic and readily undergoes electrophilic substitution reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation. nih.gov The C2 position can be functionalized through methods like lithiation followed by quenching with an electrophile or via palladium-catalyzed coupling reactions. nih.gov SAR studies on related indole-2-carboxamides have shown that introducing small alkyl groups at the C3 position can be beneficial for activity. nih.gov

C5, C6, and C7 Positions: Modifications on the benzene (B151609) portion of the indole ring typically require starting with an appropriately substituted precursor or using modern cross-coupling reactions. For instance, a bromo-substituted indole can serve as a handle for Suzuki or Buchwald-Hartwig coupling reactions to introduce new aryl or alkyl groups. nih.gov Syntheses of 5-chloro, 5-bromo, and 5-phenoxy substituted indoles have been reported, demonstrating the feasibility of diversifying this part of the molecule. mdpi.com

PositionType of ModificationExample ReactionPotential Substituents
C2 Lithiation/Electrophilic Quenchn-BuLi followed by an aldehydeAlkyl, Aryl
C3 Friedel-Crafts AcylationAcetic Anhydride (B1165640), AlCl₃Acetyl, other acyl groups
C5 (From Precursor)Fischer Indole SynthesisChloro, Bromo, Fluoro, Phenoxy
C6 Pd-Catalyzed Cross-CouplingSuzuki Coupling on 6-bromoindoleAryl, Heteroaryl
C7 (From Precursor)Reductive N-HeteroannulationChloro

The nitrogen atom of the indole ring is a key site for derivatization. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion readily reacts with various electrophiles. nih.gov

Common N-substitutions include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces alkyl groups.

N-Arylation: Achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

N-Acylation/Carboxylation: Reaction with acyl chlorides or chloroformates can introduce acyl or ester functionalities onto the nitrogen. evitachem.com

Studies on related indole systems have explored substitutions with hydrogen, methyl, isopropyl, and even bulky phenyl groups, with significant impact on biological activity. nih.gov

Reagent TypeResulting N-SubstituentExample
Alkyl HalideAlkylMethyl Iodide → N-Methyl
Aryl HalideArylPhenylboronic Acid (via coupling) → N-Phenyl
Acyl ChlorideAcylAcetyl Chloride → N-Acetyl
ChloroformateCarboxylateMethyl Chloroformate → N-Methoxycarbonyl

The methyl carboxylate group at the C4 position is a versatile functional handle that can be readily transformed into other functionalities.

Hydrolysis: Under basic conditions (e.g., LiOH, NaOH) or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-indole-4-carboxylic acid). nih.gov This acid is a crucial intermediate for creating other derivatives.

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amides.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with the corresponding alcohol, typically under acid catalysis.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (4-hydroxymethyl-5-methyl-1H-indole).

These modifications are critical as the ester group may be prone to metabolic hydrolysis in vivo, and converting it to a more stable amide can improve pharmacokinetic properties. nih.gov

Chemical Space Exploration and Combinatorial Library Synthesis

Chemical space encompasses all possible molecules, estimated to be vast and largely unexplored. nih.gov In drug discovery, exploring relevant regions of this space around a promising scaffold is a key strategy. For this compound, this involves creating a large collection, or library, of related compounds through combinatorial synthesis. nih.gov

This process typically involves a common core scaffold (the indole) to which various "building blocks" are attached at the points of diversification (C2, C3, N1, C4-ester). By reacting the core with a set of diverse amines (for amide formation at C4) and another set of diverse alkyl halides (for N-alkylation), a matrix of products can be generated rapidly. nih.gov Modern techniques like microwave-assisted synthesis can significantly accelerate these reactions, improving yields and reducing production time. mdpi.com The goal is to generate a library of compounds with a wide range of physicochemical properties to maximize the chances of finding a molecule with high affinity and selectivity for a biological target.

A hypothetical combinatorial library could be constructed as follows:

Core ScaffoldR¹ Position (N1)R² Position (C4-Amide)
5-methyl-1H-indole-4-carboxylic acidMethyl, Ethyl, BenzylPiperidine, Morpholine, Aniline
Propargyl, CyclopropylmethylCyclohexylamine, Benzylamine

Structure-Reactivity Relationships in Functionalized Indoles

The structure of a functionalized indole directly influences its chemical reactivity, which in turn can correlate with its biological activity. The electronic properties of substituents play a crucial role.

Electronic Effects: The 5-methyl group on the parent compound is electron-donating, increasing the electron density of the indole ring system and enhancing its reactivity towards electrophiles, especially at the C3 position. Adding further electron-donating groups would amplify this effect, while adding electron-withdrawing groups (e.g., chloro, nitro) at positions like C5 or C6 would decrease the ring's nucleophilicity. mdpi.comnih.gov

Hammett Analysis: The influence of substituents on the benzene ring can be quantified using Hammett analysis. Studies on related indole-containing natural products like CC-1065 have shown that a linear free-energy relationship exists between substituent electronic properties and the rate of solvolysis, a measure of chemical reactivity. nih.gov For instance, a study of CBI analogues revealed a small Hammett ρ value of -0.30, indicating that substituent electronic effects had a minimal, though present, impact on the acid-catalyzed solvolysis rate. nih.gov

Steric Effects: The size and position of substituents can sterically hinder or facilitate reactions. A bulky group at C5 could impede the approach of a reagent to the C4-carboxylate or C6 positions.

Understanding these relationships is vital for planning multi-step syntheses and for designing molecules where chemical reactivity is integral to the mechanism of action, such as in the case of covalent inhibitors.

Conformational Analysis of this compound Derivatives

While often drawn as flat structures, molecules are three-dimensional entities whose specific shape, or conformation, is critical for interaction with biological targets like enzymes and receptors. Conformational analysis examines the different spatial arrangements of atoms that arise from rotation around single bonds.

For derivatives of this compound, key rotatable bonds exist between the indole ring and the C4-carboxylate group, as well as within any substituents at the N1 position or on the benzene ring. The indole ring itself is largely planar. researchgate.net

The introduction of substituents can significantly influence conformational preference. For example, adding a substituent adjacent to a rotatable bond can introduce steric strain (e.g., 1,2-allylic strain) that biases the torsional angle, "focusing" the molecule into a more limited set of low-energy shapes. acs.org This pre-organization of a molecule into its bioactive conformation can reduce the entropic penalty of binding to a target, leading to a significant increase in potency. Crystal structure data from related molecules can provide insights into preferred solid-state conformations and intermolecular interactions, such as hydrogen bonding, which can also influence the molecule's shape in a biological context. researchgate.netmdpi.com

Substitution PatternPotential Conformational EffectRationale
Bulky N1-substituent (e.g., N-isopropyl)Restricted rotation of the N1-substituentSteric clash with the C7-H and C2-H bonds of the indole ring.
Ortho-substituted N-phenyl groupRestricted rotation around the N-C(phenyl) bondSteric hindrance between the ortho-substituent and the indole ring.
3-Methyl substitutionBiased torsion angle of C4-carboxylateIntroduction of allylic-type strain between the 3-methyl group and the C4-substituent. acs.org

Advanced Spectroscopic and Crystallographic Characterization of Methyl 5 Methyl 1h Indole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For Methyl 5-methyl-1H-indole-4-carboxylate, both ¹H and ¹³C NMR provide a complete map of the carbon and proton framework.

¹H NMR Spectral Data: The proton spectrum reveals distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a high chemical shift (δ > 8.0 ppm), with its exact position and broadness being solvent-dependent. The aromatic protons on the benzene (B151609) ring (H-6 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) show characteristic chemical shifts and coupling patterns. The two methyl groups, one on the indole ring (5-CH₃) and one on the ester function (O-CH₃), appear as sharp singlets.

¹³C NMR Spectral Data: The carbon spectrum provides a signal for each of the 11 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at δ > 165 ppm. The aromatic and pyrrole carbons resonate in the δ 100-140 ppm range. The two methyl carbons are the most shielded, appearing at lower chemical shift values. rsc.org

Below are the predicted spectral assignments for this compound.

Predicted ¹H NMR Spectral Assignments

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH > 8.1 br s -
H-7 ~7.2-7.3 d J ≈ 8.0
H-6 ~7.0-7.1 d J ≈ 8.0
H-2 ~7.2 t or m J ≈ 2.5
H-3 ~6.9 t or m J ≈ 2.0
O-CH₃ ~3.9 s -

Predicted ¹³C NMR Spectral Assignments

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~168
C-7a ~137
C-5 ~132
C-3a ~127
C-2 ~123
C-7 ~122
C-6 ~121
C-4 ~113
C-3 ~102
O-CH₃ ~52

To confirm the assignments from 1D NMR and elucidate the complete molecular structure, advanced NMR techniques are indispensable. ipb.pt

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, it would show a clear correlation between the adjacent aromatic protons H-6 and H-7, as well as couplings between the pyrrole protons H-2 and H-3, and weaker couplings from the N-H proton to H-2 and H-3. tetratek.com.tr

2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It is essential for unambiguously assigning the signals for C-2, C-3, C-6, C-7, and the two methyl carbons by linking them to their known proton signals. tetratek.com.tr

The 5-CH₃ protons to C-4, C-5, and C-6.

The O-CH₃ protons to the ester carbonyl carbon (C=O).

Proton H-3 to the quaternary carbons C-3a and C-4.

Proton H-7 to the quaternary carbon C-7a and C-5. tetratek.com.tr

Low-Temperature NMR: This technique can be used to study dynamic processes. For instance, it could be employed to investigate potential restricted rotation around the C4-C(O)OCH₃ bond or to sharpen the N-H proton signal by slowing the rate of quadrupole broadening and chemical exchange.

Discrepancies in reported spectral data or ambiguities in initial assignments can arise from issues like signal overlap or complex coupling patterns. A systematic approach is used for resolution:

High-Field NMR: Recording spectra on higher-field instruments (e.g., 600 MHz or higher) enhances signal dispersion and resolution, often resolving overlapping multiplets. nih.gov

Comprehensive 2D NMR Analysis: A full suite of 2D experiments (COSY, HSQC, HMBC, and NOESY for through-space correlations) is typically sufficient to solve complex structural problems. tetratek.com.tr

Isotopic Labeling: Synthesizing the molecule with an isotopic label, such as ¹⁵N, can be a powerful tool. A ¹H-¹⁵N HMBC experiment would definitively identify all carbons and protons located 2-3 bonds away from the indole nitrogen, confirming assignments of C-2, C-7a, H-2, and H-7. researchgate.net

Computational Prediction: Quantum-chemical calculations (e.g., using Density Functional Theory, DFT) can predict NMR chemical shifts. Comparing these theoretical values with experimental data can help assign ambiguous signals. researchgate.net

Single-Crystal X-ray Diffraction: When an unambiguous assignment is critical and suitable crystals can be grown, single-crystal X-ray diffraction provides the definitive molecular structure, which can then be used to finalize the NMR assignments. scielo.org.za

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups and fingerprint region of the molecule, providing complementary information to NMR.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to specific bond vibrations. nih.gov The key functional groups give rise to prominent and identifiable peaks.

Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Description
~3400-3300 N-H stretch Typically broad in the solid state due to hydrogen bonding.
~3100-3000 Aromatic C-H stretch Stretching of C-H bonds on the indole ring.
~2950-2850 Aliphatic C-H stretch Stretching of C-H bonds in the two methyl groups.
~1710-1680 C=O stretch Strong absorption from the ester carbonyl. Position is sensitive to hydrogen bonding.
~1620-1450 C=C stretch A series of bands related to the aromatic indole ring system (fingerprint region).

IR spectroscopy is particularly sensitive to the presence of hydrogen bonding. nih.gov In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The primary interaction involves the indole N-H group acting as a hydrogen bond donor and the ester carbonyl oxygen acting as the acceptor (N-H···O=C). nih.gov

This interaction has two main effects on the IR spectrum:

N-H Stretching Band: The N-H stretching vibration is red-shifted (moves to a lower frequency, e.g., ~3350 cm⁻¹) and becomes significantly broader and more intense compared to the sharp, weaker band of a "free" N-H group (~3450-3500 cm⁻¹) observed in very dilute solutions in a non-polar solvent like CCl₄. nih.govnih.gov

C=O Stretching Band: The carbonyl (C=O) stretching vibration also experiences a red-shift of 15-30 cm⁻¹ upon participating in a hydrogen bond. The C=O bond is slightly weakened and elongated as electron density is drawn towards the oxygen atom by the hydrogen bond. youtube.com

By conducting dilution studies, one can distinguish between intermolecular and intramolecular hydrogen bonding. As a sample with intermolecular hydrogen bonds is diluted in a non-polar solvent, the intensity of the "bonded" N-H and C=O peaks decreases, while the intensity of the "free" peaks increases. quora.com In contrast, the spectrum of a compound with intramolecular hydrogen bonds would show little to no change upon dilution.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique utilized for the precise determination of molecular weight and elemental composition, as well as for the structural elucidation of compounds. In the context of this compound, various mass spectrometry methods provide critical data for its characterization and for studying its chemical behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different elemental compositions. For this compound (Molecular Formula: C₁₁H₁₁NO₂), the theoretical monoisotopic mass can be calculated with high precision.

Experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI), would involve detecting the protonated molecule, [M+H]⁺. The measured exact mass is then compared to the theoretical value to confirm the elemental composition. Studies on similar indole derivatives frequently employ HRMS to confirm the identity of synthesized compounds, ensuring that the correct product has been obtained. mdpi.comnih.gov For example, in the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives, HRMS (ESI) was used to confirm the calculated mass of the protonated molecules, providing confidence in their structures. mdpi.com

Table 1: HRMS Data for this compound This table presents theoretical data calculated for the specified compound.

Property Value
Molecular Formula C₁₁H₁₁NO₂
Theoretical Monoisotopic Mass 189.07898 Da
Theoretical [M+H]⁺ 190.08626 Da
Theoretical [M+Na]⁺ 212.06820 Da

Time-of-Flight Mass Spectrometry (TOF-MS) in Polymerization Studies

Time-of-Flight Mass Spectrometry (TOF-MS) is an analytical technique that measures the mass-to-charge ratio of ions by determining the time it takes for them to travel through a flight tube of a known length. This method is particularly useful for analyzing large molecules and complex mixtures, such as the products of polymerization reactions.

A study on the oxidative polymerization of the related compound Methyl Indole-4-carboxylate utilized TOF-MS to characterize the resulting oligomeric products (O-MI4C). researchgate.net The analysis revealed the formation of cyclic oligomers with large conjugated structures. The mass spectrum showed a distribution of peaks corresponding to oligomers of varying sizes (dimer, trimer, tetramer, etc.), allowing researchers to propose a polymerization mechanism involving radical coupling and dehydrogenation reactions. researchgate.net Although this study focuses on a closely related isomer, the principles and techniques are directly applicable to understanding the potential polymerization behavior of this compound.

Table 2: Illustrative TOF-MS Data for Oligomers of a Methyl Indole Carboxylate Derivative This table is based on findings from polymerization studies of related indole carboxylates and serves as an example. researchgate.net

Oligomer Proposed Structure Expected m/z Range
Dimer C₂₀H₁₆N₂O₄ ~360
Trimer C₃₀H₂₄N₃O₆ ~540
Tetramer C₄₀H₃₂N₄O₈ ~720
Pentamer C₅₀H₄₀N₅O₁₀ ~900

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which is crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's absolute structure. To perform this analysis, a high-quality single crystal of the compound is required. While specific crystallographic data for this compound is not publicly available, analysis of closely related indole derivatives provides insight into the expected structural features.

For instance, the crystal structure of Methyl 5-methoxy-1H-indole-2-carboxylate was determined to be in the monoclinic crystal system with the space group P21/n. researchgate.net Such studies confirm the planarity of the indole ring and provide precise measurements of all bond lengths and angles within the molecule. This information is vital for validating theoretical calculations and understanding structure-activity relationships.

Table 3: Example Crystallographic Data from a Related Indole Derivative (Methyl 5-methoxy-1H-indole-2-carboxylate) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8956(6)
b (Å) 5.8304(4)
c (Å) 22.0407(16)
**β (°) ** 91.919(3)
**Volume (ų) ** 1014.06(13)
Z (molecules/unit cell) 4

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These forces, including hydrogen bonds and π-stacking, dictate the crystal's stability and physical properties. For indole derivatives, the N-H group of the indole ring is a potent hydrogen bond donor. The carbonyl oxygen of the ester group (C=O) is an effective hydrogen bond acceptor.

Table 4: Common Intermolecular Interactions in Indole Carboxylate Derivatives

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond N-H (indole) O=C (ester) 2.8 - 3.2
Hydrogen Bond N-H (indole) O (methoxy, if present) 2.9 - 3.3
π-π Stacking Indole Ring Indole Ring 3.3 - 3.8

Studies on Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore critical, particularly in the pharmaceutical industry.

Research on 5-methoxy-1H-indole-2-carboxylic acid revealed the existence of at least two polymorphs. nih.gov X-ray diffraction studies showed that these polymorphs crystallize in different space groups and have different arrangements of molecules. A key difference was found in their hydrogen bonding patterns: one polymorph features cyclic dimers formed by O-H···O bonds between carboxylic acid groups, while the other exhibits a different hydrogen bonding network where the N-H group interacts with the carbonyl oxygen. nih.gov These structural variations arise from different conditions during crystallization and lead to different thermodynamic stabilities. Investigating the potential for polymorphism in this compound would be essential for controlling its solid-state properties.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

A comprehensive search of scientific literature and crystallographic databases did not yield a specific study detailing the Hirshfeld surface analysis of this compound. This analytical technique, crucial for the quantitative and qualitative assessment of intermolecular interactions within a crystal lattice, appears not to have been published for this particular compound.

Hirshfeld surface analysis is a powerful tool in crystallography that delineates the space a molecule occupies in a crystal and maps the intermolecular contacts that stabilize the crystal structure. By generating a three-dimensional surface, it provides a visual and numerical breakdown of these interactions. The surface is colored according to various properties, such as normalized contact distance (dnorm), which highlights regions of significant intermolecular closeness.

From this surface, a two-dimensional "fingerprint" plot is derived, which summarizes all the intermolecular contacts as a scatter plot. The relative area of each type of contact (e.g., H···H, C-H···O, N-H···O, C-H···π) can be precisely quantified, offering a detailed understanding of the forces governing the molecular packing.

While data for the title compound is unavailable, studies on structurally related indole derivatives offer insights into the types of interactions that could be expected. For instance, research on various substituted indole carboxylates and other indole derivatives consistently reveals the prevalence of certain intermolecular contacts. nih.gov Typically, the most significant contributions to the Hirshfeld surface are from H···H contacts, which represent van der Waals forces and generally account for a large percentage of the total surface area. nih.govnih.gov

For a definitive analysis of this compound, experimental determination of its crystal structure followed by a Hirshfeld surface analysis would be required. Such an investigation would produce a data table similar to the hypothetical example below, quantifying the percentage contribution of each intermolecular contact to the total Hirshfeld surface area.

Interactive Data Table: Hypothetical Intermolecular Contact Percentages for this compound

Intermolecular Contact TypePercentage Contribution (%)
H···HData not available
C-H···O/O···HData not available
C-H···C/C···HData not available
N-H···O/O···HData not available
C···CData not available
N···H/H···NData not available
OtherData not available

This table is for illustrative purposes only. The data is hypothetical and not based on published research for the specified compound.

Without a dedicated crystallographic and Hirshfeld surface analysis study for this compound, a detailed and accurate quantitative characterization of its intermolecular contacts remains speculative.

Computational and Theoretical Investigations of Methyl 5 Methyl 1h Indole 4 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the analysis of molecular systems. researchgate.net For a molecule like Methyl 5-methyl-1H-indole-4-carboxylate, DFT calculations would be invaluable.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. From this optimized geometry, crucial electronic properties can be calculated.

Optimized Geometrical Parameters: This would involve calculating key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the indole (B1671886) ring system and the orientation of the methyl and carboxylate substituents would be determined.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

Mulliken Atomic Charges: These calculations would distribute the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying charge localization.

Table 1: Hypothetical Geometrical and Electronic Parameters for this compound (Illustrative)

ParameterValue
Bond Lengths (Å)
N1-C2Data not available
C4-C9 (ester)Data not available
C5-C10 (methyl)Data not available
**Bond Angles (°) **
C2-N1-C7aData not available
C3-C4-C9Data not available
Electronic Properties
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be generated. The calculated vibrational modes can be assigned to specific functional groups, such as the N-H stretch of the indole, the C=O stretch of the ester, and the various C-H vibrations of the methyl groups and aromatic rings.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*). researchgate.net

Average Local Ionization Energy Calculations

Average Local Ionization Energy (ALIE) is a conceptual DFT tool used to identify the regions of a molecule that are most susceptible to electrophilic attack. The sites with the lowest ALIE values are the most probable locations for reaction with electrophiles. This analysis would be crucial for predicting the chemical reactivity of the indole ring and its substituents.

Analysis of Dimeric and Oligomeric Structures

This investigation would focus on the non-covalent interactions that govern how molecules of this compound interact with each other. By modeling dimers and larger oligomers, it would be possible to identify and quantify intermolecular forces such as hydrogen bonds (involving the indole N-H) and π-π stacking interactions between the aromatic rings. wikipedia.org Understanding these interactions is key to predicting the molecule's solid-state packing and physical properties.

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a vital tool in drug discovery and materials science for predicting how a small molecule (ligand) binds to a larger molecule, typically a protein (target). nih.gov

Ligand-Target Binding Affinity Prediction

Given that many indole derivatives exhibit biological activity, performing molecular docking studies with this compound would be a logical step. nih.gov

Procedure: A potential protein target would be identified, and its three-dimensional structure obtained. The this compound molecule would then be computationally "docked" into the active site of the protein.

Predicted Binding Affinity: The docking simulation would calculate a binding energy or score, which is an estimate of the strength of the interaction. A lower binding energy generally suggests a more stable complex.

Interacting Residues: The analysis would identify the specific amino acid residues in the protein's active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the ligand. This information is critical for understanding the basis of molecular recognition and for designing more potent analogues. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Protein Target (PDB ID)Data not available
Binding Affinity (kcal/mol)Data not available
Key Interacting Residues
Hydrogen BondsData not available
Hydrophobic InteractionsData not available
Pi-Pi StackingData not available

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Binding)

Computational docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating how molecules like this compound might interact with biological targets. Research on various indole derivatives has revealed their potential to inhibit a range of enzymes and bind to specific receptors, suggesting possible therapeutic applications.

Molecular docking studies on a series of 2-phenylindole (B188600) derivatives have identified them as potential inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication. Similarly, derivatives of indole-6-carboxylate have been investigated as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2, which are implicated in cancer progression. nih.govtandfonline.com One study identified a compound with an unsubstituted phenyl moiety as having the highest EGFR inhibitory activity, while a derivative with a 4-chlorophenyl group showed the best inhibition of VEGFR-2. nih.govtandfonline.com

Furthermore, indole-based Schiff base derivatives have been designed and evaluated as α-glucosidase inhibitors for managing type 2 diabetes. preprints.org A compound with a 3-bromophenyl substituent was found to be a more potent inhibitor than the reference drug acarbose, with molecular docking revealing stable hydrogen bonding and π–π stacking interactions within the enzyme's active site. preprints.org In the realm of antibacterial research, docking studies have suggested that indole derivatives may exert their effects by inhibiting enzymes like E. coli MurB. nih.gov

QSAR studies have also provided valuable insights. For instance, a 2D QSAR study on indole derivatives as selective COX-2 inhibitors highlighted the importance of specific physicochemical parameters for their anti-inflammatory activity. ijpsr.com Another study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors developed robust QSAR models to predict their inhibitory activity against the viral protease. nih.gov These findings underscore the potential for the indole scaffold, and by extension this compound, to be a versatile platform for designing enzyme inhibitors and receptor modulators.

Table 1: Examples of Enzyme and Receptor Interactions of Indole Derivatives from Computational Studies

Indole Derivative ClassTarget Enzyme/ReceptorComputational MethodKey Findings
2-PhenylindolesHepatitis C Virus NS5B PolymeraseMolecular DockingPotential as inhibitors of viral replication.
Indole-6-carboxylatesEGFR and VEGFR-2 Tyrosine KinasesMolecular DockingIdentified potent inhibitors for cancer therapy. nih.govtandfonline.com
Indole-based Schiff Basesα-GlucosidaseMolecular Docking, DFT, MD SimulationsC5-methoxy substitution enhances inhibitory activity. preprints.org
Indole DerivativesCyclooxygenase-2 (COX-2)2D-QSARPhysicochemical parameters correlate with inhibitory activity. ijpsr.com
Isatin and Indole DerivativesSARS CoV 3CLproQSARPredictive models for inhibitory activity were developed. nih.gov
Indole-2-carboxylatesE. coli MurB, CYP51CaMolecular DockingPotential mechanisms for antibacterial and antifungal activity. nih.gov

Computational Studies of Reaction Mechanisms and Reaction Pathways

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of reactions involving indole derivatives. These studies can elucidate reaction pathways, transition states, and the roles of catalysts, providing a roadmap for synthesizing compounds like this compound.

For example, the mechanism of palladium-catalyzed aerobic amination of aryl C-H bonds to form indole-2-carboxylate (B1230498) derivatives has been investigated. nih.gov The proposed mechanism involves the metathesis of the substrate with a palladium(II) species, followed by metalation of the arene to form a chelated intermediate. nih.gov Another study explored the copper(I)-catalyzed N-carboxamidation of indoles with isocyanates, revealing that the catalyst activates the N1-C1 double bond of the isocyanate to facilitate the reaction. researchgate.net

DFT calculations have also been used to study the [4+2] cycloaddition of propargyl carboxylates with o-quinone methides, catalyzed by a chiral tertiary phosphine (B1218219), to produce 4H-chromene derivatives. acs.org The proposed catalytic cycle involves the formation of a γ-aryl allenoate intermediate, which then undergoes a series of transformations to yield the final product. acs.org Such detailed mechanistic insights are invaluable for optimizing reaction conditions and expanding the scope of synthetic methodologies for functionalized indoles.

Table 2: Examples of Computationally Studied Reaction Mechanisms for Indole Derivatives

Reaction TypeComputational MethodKey Mechanistic Insights
Palladium-catalyzed Aerobic AminationDFTInvolves metathesis and chelation with a Pd(II) species. nih.gov
Copper(I)-catalyzed N-CarboxamidationDFTThe Cu(I) catalyst activates the isocyanate for intermolecular addition. researchgate.net
Asymmetric [4+2] CycloadditionDFTProceeds through a γ-aryl allenoate intermediate. acs.org

In Silico Prediction of Chemical Properties and Reactivity

In silico methods are widely used to predict the physicochemical properties, reactivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of novel compounds. These computational tools can significantly streamline the drug discovery process by identifying promising candidates early on.

For indole derivatives, QSAR models have been developed to predict various properties, including lipophilicity (logP) and toxicity (LD50). jocpr.com These models are based on the principle that the biological activity of a compound is related to its structural properties. By calculating a range of molecular descriptors (e.g., hydrophobic, electronic, geometric, and topological), it is possible to build mathematical models that predict the activity of new compounds. nih.govnih.gov

ADMET prediction is another critical application of in silico tools. Studies on indole derivatives have utilized online software to estimate properties like oral absorption, distribution, metabolism, and potential toxicity. nih.gov For instance, the drug-likeness and ADMET profiles of certain indole-rhodanine derivatives were predicted, with some compounds showing a promising profile for oral administration. nih.gov These predictions help in prioritizing compounds for further experimental evaluation and reducing late-stage failures in drug development. nih.gov

The reactivity of the indole nucleus has also been a subject of computational investigation. The indole ring is an aromatic heterocyclic system with specific sites prone to electrophilic or nucleophilic attack. bhu.ac.in Computational methods can predict the electron density at different positions of the ring, thereby forecasting its reactivity towards various reagents. For example, C-metallation of indoles, which is crucial for introducing substituents at specific positions, is often guided by computational predictions of the most acidic protons. bhu.ac.in

Table 3: Examples of In Silico Predicted Properties of Indole Derivatives

Property PredictedComputational MethodSignificance
Lipophilicity (logP), Toxicity (LD50)QSARPredicts pharmacokinetic and safety profiles. jocpr.com
Antibacterial Activity (pMIC)2D-QSAR, MLRGuides the design of new antibacterial agents. nih.govnih.gov
ADMET ProfileOnline Prediction SoftwareAssesses drug-likeness and potential for oral administration. nih.govnih.gov
Chemical ReactivityDFT, Electron Density CalculationsPredicts sites of electrophilic and nucleophilic attack. bhu.ac.in

Applications of Methyl 5 Methyl 1h Indole 4 Carboxylate in Advanced Organic Synthesis

Methyl 5-methyl-1H-indole-4-carboxylate as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a variety of indole (B1671886) derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of both a methyl group and a methyl carboxylate on the indole ring of this particular compound offers multiple reaction sites for further chemical modifications. evitachem.com

The ester functional group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, other esters, or participate in various coupling reactions. evitachem.com The indole nitrogen can be alkylated or arylated, and the aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups. This versatility allows chemists to systematically modify the molecule to create libraries of compounds for biological screening. evitachem.com

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceCrystalline solid
CAS Number1360950-77-1

This data is compiled from publicly available chemical information. nih.gov

Synthesis of Complex Indole Scaffolds and Heterocyclic Systems

The strategic placement of functional groups on this compound makes it an ideal starting material for the synthesis of more complex heterocyclic structures.

Preparation of Aminoindolylacetates

While direct synthesis of aminoindolylacetates from this compound is not extensively documented in publicly available literature, the general reactivity of indole carboxylates suggests plausible synthetic routes. For instance, functionalization of the indole ring, potentially at the C2 or C3 position, followed by transformations of the ester group could lead to the desired aminoindolylacetate structures. The synthesis of related indole derivatives often involves multi-step sequences that could be adapted for this purpose.

Synthesis of Indirubin (B1684374) Derivatives

Indirubins are a class of bis-indole alkaloids known for their biological activities, including potential anticancer properties. The synthesis of indirubin derivatives often involves the condensation of an isatin (B1672199) derivative with an indoxyl derivative. While this compound is not a direct precursor in the most common indirubin syntheses, its structural motifs are relevant. The core indole structure is the foundation of one half of the indirubin molecule. Synthetic strategies could potentially be devised to convert this compound into a suitable indoxyl or isatin intermediate for the construction of novel indirubin analogues.

Formation of Methyl Indoline-5-carboxylate and Other Reduced Forms

The indole ring of this compound can be selectively reduced to form the corresponding indoline (B122111) derivative. This reduction is a common transformation in indole chemistry and can be achieved using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation. The resulting Methyl 5-methylindoline-4-carboxylate retains the ester functionality, allowing for further synthetic manipulations on a saturated heterocyclic core. This transformation is valuable for accessing a different chemical space and exploring structure-activity relationships in drug discovery programs.

Role in Advanced Material Science Applications

The unique electronic and optical properties of the indole ring have led to its investigation in the field of material science. The ability to polymerize indole derivatives opens up possibilities for creating novel functional materials.

Development of Polymeric Indole Carboxylates for Optoelectronic Applications (e.g., Blue Light Blocking)

Recent research has demonstrated the potential of polymeric indole carboxylates in optoelectronic applications, particularly for blocking blue light. researchgate.net A study on the oxidative polymerization of methyl indole-4-carboxylate, a closely related compound, has shown that the resulting oligomers exhibit significant blue light absorption. researchgate.net The oligomer of methyl indole-4-carboxylate (O-MI4C) was found to have a cut-off absorption wavelength of 530 nm. researchgate.net

When incorporated into materials like polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39), these oligomers effectively block a portion of blue light without significantly affecting the transmission of green and orange light. researchgate.net For instance, PMMA containing just 0.01 wt% of O-MI4C could block 25% of blue light, while CR-39 with 0.02 wt% blocked 35%. researchgate.net This suggests that polymers derived from this compound could also possess similar or enhanced blue light filtering properties, making them promising candidates for developing advanced optical materials for applications such as protective eyewear and electronic display filters. The conjugated structure of polyindoles is key to their intriguing optical and electrochemical properties, which are also being explored for use in electrochromic devices. mdpi.comresearchgate.net

Development of Chemical Probes and Tools for Mechanistic Biological Research

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, largely due to its inherent photophysical properties and its ability to participate in various biological interactions. mdpi.comnih.gov this compound, as a functionalized indole derivative, represents a valuable starting point for the development of sophisticated chemical probes and tools designed to investigate complex biological mechanisms. The strategic placement of the methyl and carboxylate groups on the indole ring allows for further chemical modification, enabling the attachment of reporter groups or reactive moieties.

The development of fluorescent probes is a significant application for indole derivatives. mdpi.com The general principle involves creating molecules with a donor-π-acceptor (D-π-A) architecture, where the indole ring can act as an electron donor. mdpi.com By attaching suitable fluorophores or other functional groups, scientists can synthesize probes that signal the presence of specific analytes or changes in the microenvironment through detectable changes in their fluorescence. For instance, a common strategy involves linking an indole derivative to a fluorophore like an azide-fluor dye using click chemistry. researchgate.net Such probes can be used to track the localization of molecules within cells or to study interactions with biomolecules like DNA. researchgate.netnih.gov Studies have shown that the interaction of indole derivatives with calf thymus DNA (ctDNA) can be monitored by observing changes in fluorescence, providing insights into their binding mechanisms. nih.gov

The core structure of this compound is analogous to other indole carboxylates that serve as reactants in the preparation of inhibitors for biologically significant targets, such as tryptophan dioxygenase and various kinases. sigmaaldrich.com This highlights its potential as a foundational building block for creating tool compounds. These tools are indispensable for mechanistic research, allowing scientists to selectively inhibit specific enzymes or block receptor sites, thereby elucidating their roles in cellular pathways. The synthesis of these complex tools often involves multi-step reactions where the indole carboxylate is a key intermediate.

Below is a table illustrating the types of indole-based chemical probes and their research applications, demonstrating the potential utility of scaffolds like this compound.

Probe Type Structural Concept Detection Mechanism Research Application Example Reference
Fluorescent DNA IntercalatorIndole nucleus linked to a planar aromatic system.Change in fluorescence intensity or wavelength upon binding to DNA grooves.Studying drug-DNA interactions and screening for potential antitumor agents. nih.gov
Ratiometric pH SensorDonor-π-Acceptor (D-π-A) system with an indole derivative as the donor.Shift in fluorescence emission wavelength in response to protonation/deprotonation.Measuring pH changes within living cells and organelles. mdpi.com
Enzyme Activity ProbeIndole scaffold functionalized with a substrate mimic and a fluorophore.Fluorescence signal is "turned on" or "turned off" upon enzymatic cleavage.Visualizing enzyme activity in real-time for disease diagnosis and drug discovery. researchgate.net
Affinity-Based Protein ProfilingIndole derivative attached to a reactive group (e.g., alkyne) for click chemistry.Covalent labeling of target proteins, followed by enrichment and identification via mass spectrometry.Identifying the protein targets of a bioactive small molecule. researchgate.net

Strategies for Large-Scale Synthesis and Industrial Implementation

The transition of a synthetic route from a laboratory setting to large-scale industrial production is a complex undertaking that requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and purity. For a key intermediate like this compound, several synthetic strategies could be considered and adapted for industrial implementation.

A critical aspect of large-scale synthesis is the avoidance of hazardous reagents and purification methods that are not amenable to industrial settings. For instance, a robust synthesis developed for a similar key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, successfully avoided potentially dangerous diazonium and azido (B1232118) species. acs.org Furthermore, the strategy was designed to prevent the formation of regioisomeric byproducts, which simplifies purification. acs.org A major goal in process chemistry is to replace chromatographic purification with crystallization, as it is far more scalable and cost-effective. acs.org The development of a process where all intermediates can be isolated as solids by crystallization represents a significant advantage for industrial production. acs.org

Purification of the final product and intermediates is another major challenge. For indole carboxylic acids, methods like phased crystallization can be employed. This technique involves forming a salt (e.g., with triethylamine), dissolving it, and then carefully adding an acid to precipitate impurities and the desired product at different pH stages, resulting in a highly pure final product without the need for chromatography. google.com Reaction conditions must also be re-optimized. A reaction that proceeds to completion in a sealed vessel at a specific temperature and pressure in the lab may behave differently in a large, open, or refluxing industrial reactor, necessitating adjustments to solvents, temperatures, or catalysts. acs.org

The table below outlines a comparison between a hypothetical lab-scale synthesis and a potential industrial-scale process for an indole ester, based on principles reported for similar compounds.

Parameter Laboratory-Scale Synthesis Industrial-Scale Process Rationale for Change Reference
Synthesis Route Multi-step sequence using standard reagents.Optimized route minimizing steps and using cost-effective starting materials.Economic viability and process efficiency. acs.orgorgsyn.org
Reagents May use hazardous reagents (e.g., azides, diazonium salts) for convenience.Avoidance of hazardous reagents; replaced with safer alternatives.Enhanced operational safety and reduced regulatory burden. acs.org
Reaction Conditions Small sealed vessels, precise temperature control.Large, open or pressurized reactors; conditions adapted for reflux at atmospheric pressure.Scalability of equipment and safety considerations. acs.org
Purification Column chromatography on silica (B1680970) gel.Crystallization, pH-controlled precipitation, or distillation.Cost, speed, and scalability of purification. acs.orggoogle.com
Overall Yield Often moderate due to multiple purification steps.Maximized through process optimization and reduction of side reactions.Improved process economics. acs.org
Solvent Usage Wide variety of solvents may be used.Minimized solvent volume; focus on recyclable or "green" solvents.Environmental regulations and cost reduction. acs.org

By systematically addressing these factors, a robust, safe, and economically viable process for the large-scale production of this compound can be successfully implemented.

Future Research Trajectories for Methyl 5 Methyl 1h Indole 4 Carboxylate

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to access Methyl 5-methyl-1H-indole-4-carboxylate and its derivatives is paramount for unlocking their full potential. While classical indole (B1671886) syntheses like the Fischer and Nenitzescu reactions provide foundational methods, future research will undoubtedly focus on more sophisticated and sustainable approaches.

Modern catalytic systems are set to revolutionize the synthesis of substituted indoles. The use of transition metal catalysts, such as palladium, copper, and rhodium, has already demonstrated remarkable success in the formation of the indole core and the introduction of various functional groups. Future investigations will likely explore the application of these catalysts in novel C-H activation and cross-coupling strategies to construct the 5-methyl-1H-indole-4-carboxylate framework with high atom economy and regioselectivity. For instance, palladium-catalyzed intramolecular oxidative coupling of enamines has been shown to be an efficient method for producing indole-3-carboxylate (B1236618) derivatives and could be adapted for the synthesis of 4-carboxylate isomers.

In tandem with catalytic advancements, the principles of green chemistry are increasingly shaping synthetic strategies. Methodologies that minimize waste, reduce the use of hazardous reagents, and employ renewable resources are highly desirable. Research into microwave-assisted organic synthesis (MAOS) has already shown promise in accelerating reaction times and improving yields for various indole syntheses. capes.gov.br Future work could focus on developing a microwave-assisted protocol for the specific synthesis of this compound. Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free reaction conditions represent exciting avenues for future exploration. openmedicinalchemistryjournal.com

The quest for enhanced selectivity, particularly regioselectivity, will drive the development of more refined synthetic methods. The precise placement of the methyl and carboxylate groups at the C5 and C4 positions, respectively, is crucial for the molecule's properties. Future research may involve the design of novel directing groups or the use of specific catalyst-ligand combinations to achieve unparalleled control over the substitution pattern of the indole ring.

Investigation of Undiscovered Reactivity Patterns and Transformation Pathways

A thorough understanding of the reactivity of this compound is essential for its elaboration into more complex and functionally diverse molecules. The indole nucleus is known for its rich and varied chemistry, and the specific substitution pattern of this compound presents unique opportunities for chemical transformations.

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. While the C3 position is generally the most reactive site in indoles, the presence of substituents at C4 and C5 will influence the regioselectivity of these reactions. Future studies should systematically investigate a range of electrophilic substitution reactions, such as nitration, halogenation, acylation, and formylation, to map the reactivity profile of the benzene (B151609) portion of the indole core. For example, the Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic compounds, typically occurs at the C3 position of indoles. Investigating this reaction on this compound would reveal the directing effects of the existing substituents.

Beyond electrophilic aromatic substitution, the exploration of transition metal-catalyzed cross-coupling reactions will be a fertile ground for discovering new transformation pathways. Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of substituents at various positions on the indole ring, provided that appropriate halogenated precursors can be synthesized. This would enable the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Furthermore, the functional groups already present on the molecule—the methyl group, the ester, and the N-H of the indole ring—offer multiple handles for chemical modification. Future research should explore the selective transformation of these groups. For instance, the methyl group could be a site for radical halogenation, opening up avenues for further functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. The indole nitrogen can be alkylated, acylated, or sulfonylated to modulate the electronic properties and biological activity of the molecule.

Integration of Advanced Computational Approaches for Predictive Chemical Design

The integration of computational chemistry with experimental work is a powerful strategy to accelerate the discovery and optimization of new molecules. For this compound, in silico methods can provide valuable insights into its structure, properties, and potential biological activities, thereby guiding synthetic efforts and biological testing.

Molecular modeling techniques, such as density functional theory (DFT) calculations, can be employed to understand the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information is crucial for predicting its reactivity and for interpreting experimental data. For instance, DFT can be used to calculate the electron density at different positions of the indole ring, providing a theoretical basis for predicting the regioselectivity of electrophilic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in designing derivatives with enhanced biological activity. sci-hub.se By establishing a mathematical relationship between the structural features of a series of related compounds and their biological activity, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized molecules. sci-hub.se This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. Future QSAR studies on derivatives of this compound could focus on identifying key structural descriptors that correlate with specific biological activities, such as anticancer or antimicrobial effects.

Molecular docking simulations are another powerful computational tool that can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov These simulations can provide a detailed picture of the ligand-protein interactions at the atomic level, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding. This information is invaluable for the rational design of more potent and selective inhibitors. For example, docking studies could be used to explore the potential of this indole scaffold to interact with the active sites of various kinases, which are important targets in cancer therapy.

Synergistic Research at the Interface of Indole Carboxylate Chemistry and Other Scientific Disciplines

The full potential of this compound can be realized through synergistic collaborations between chemists and researchers in other scientific disciplines. The unique structural features of this molecule make it an attractive candidate for applications in medicinal chemistry, materials science, and agrochemicals.

In medicinal chemistry, the indole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govresearchgate.net The structural diversity that can be generated from this compound makes it a promising starting point for the development of new therapeutic agents. mdpi.comnih.gov Future interdisciplinary research should focus on synthesizing libraries of derivatives and screening them for a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govchemrxiv.org Collaborations with biologists and pharmacologists will be crucial for identifying promising lead compounds and for understanding their mechanisms of action. Recent studies have highlighted the potential of indole carboxylates as inhibitors of enzymes like HIV-1 integrase and as antagonists for receptors involved in hypertension. nih.govnih.gov

The application of indole derivatives is not limited to medicine. In the field of materials science, the planar and electron-rich nature of the indole ring makes it an interesting building block for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit and investigate their photophysical and electronic properties.

Q & A

Q. What are the optimized synthetic routes for Methyl 5-methyl-1H-indole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: A common approach involves condensation reactions using indole derivatives with methyl ester precursors. For example, analogous syntheses (e.g., 3-formyl-1H-indole-2-carboxylate derivatives) employ reflux conditions with acetic acid and sodium acetate to facilitate cyclization and esterification . To optimize yield, control reaction time (3–5 hours) and stoichiometric ratios (1.1:1 for aldehyde/amine components). Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is recommended to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • NMR: Analyze 1H^1 \text{H} and 13C^{13} \text{C} spectra to confirm substitution patterns (e.g., methyl and ester groups at positions 5 and 4, respectively).
  • IR: Identify carbonyl stretches (~1700 cm1^{-1}) for the ester group.
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H+^+]).
    Cross-validate with elemental analysis for purity assessment. Discrepancies in spectral data may arise from tautomerism or impurities; consider repeating under anhydrous conditions .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer:
  • PPE: Wear gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential volatility of intermediates.
  • Waste Disposal: Segregate organic waste and consult certified agencies for disposal, as improper handling may pose environmental risks .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly?

  • Methodological Answer: Perform X-ray crystallography (e.g., using SHELX programs for structure refinement) to determine hydrogen bond donors/acceptors . Graph set analysis (as in Etter’s formalism) can classify interactions (e.g., N–H···O for indole-ester motifs). Such patterns predict aggregation behavior, relevant for designing molecular crystals or co-crystals with tailored properties .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer:
  • Tautomerism Check: Indole derivatives often exhibit tautomeric equilibria (e.g., 1H vs. 3H forms). Use variable-temperature NMR to detect dynamic exchanges.
  • Solvent Effects: Re-measure spectra in deuterated solvents with controlled pH to stabilize specific tautomers.
  • DFT Calculations: Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra for dominant conformers .

Q. How does steric hindrance from the 5-methyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer: Design Suzuki-Miyaura or Buchwald-Hartwig reactions to test electronic/steric effects. Use bulky ligands (e.g., XPhos) to mitigate steric challenges. Monitor reaction progress via TLC/LC-MS. For example, compare yields with/without the methyl group to isolate steric contributions. Adjust catalyst loading (1–5 mol%) and temperature (80–120°C) empirically .

Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?

  • Methodological Answer:
  • Twinned Crystals: Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution or twinned datasets .
  • Disorder: If the methyl group exhibits positional disorder, apply restraints (e.g., SIMU in SHELXL) during refinement.
  • Data Quality: Collect high-resolution data (≤1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.